N-(4-methoxybenzyl)but-3-ene-1-amine
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]but-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h3,5-8,13H,1,4,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDPHEHBHSIQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Reductive amination between 4-methoxybenzaldehyde and but-3-ene-1-amine emerges as a viable pathway. This method involves the formation of an imine intermediate, followed by reduction to the secondary amine. The process parallels methodologies described in patent WO2015159170A2 for synthesizing structurally related chiral amines.
Key Steps:
- Imine Formation: 4-Methoxybenzaldehyde reacts with but-3-ene-1-amine in toluene under reflux, catalyzed by p-toluenesulfonic acid. Azeotropic removal of water using a Dean-Stark trap drives the reaction to completion.
- Reduction: The imine intermediate is reduced using hydrogen gas in the presence of 10% palladium on carbon (Pd/C) at 35–40°C. Crucially, mild hydrogenation conditions preserve the but-3-ene moiety.
Optimization Considerations:
- Solvent Choice: Toluene or ethyl acetate ensures compatibility with both imine formation and subsequent reduction.
- Catalyst Loading: A 5–10% Pd/C loading balances reaction efficiency and cost.
- Temperature Control: Maintaining temperatures below 50°C prevents hydrogenation of the alkene bond.
Experimental Procedure and Yield
Adapting the patent’s protocol:
- Imine Synthesis:
- 4-Methoxybenzaldehyde (0.66 mol) and but-3-ene-1-amine (0.83 mol) are refluxed in toluene with p-toluenesulfonic acid (0.02 mol) for 10–12 hours.
- The crude imine is washed with 10% sodium carbonate and brine, then dried over Na₂SO₄.
- Catalytic Hydrogenation:
- The imine is dissolved in ethyl acetate, treated with 10% Pd/C, and stirred under H₂ at 35–40°C for 10 hours.
- Filtration and concentration yield the secondary amine as a syrup, which is purified via crystallization from ethyl acetate.
Yield: 70–75% (crude), increasing to >90% purity after crystallization.
Nucleophilic Substitution Strategies
Alkylation of But-3-ene-1-amine
An alternative route involves the alkylation of but-3-ene-1-amine with 4-methoxybenzyl bromide. This SN2 reaction proceeds under basic conditions, facilitating the displacement of bromide by the amine.
Reaction Conditions:
- Base: Triethylamine or NaOH neutralizes HBr, driving the reaction forward.
- Solvent: Dichloromethane or THF at room temperature ensures miscibility and minimizes side reactions.
- Stoichiometry: A 1.2:1 molar ratio of 4-methoxybenzyl bromide to amine maximizes conversion.
Workup and Purification
Post-reaction, the mixture is washed with water to remove salts, dried over Na₂SO₄, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Yield: 60–65%, with purity >85% confirmed by HPLC.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC analysis using a C18 column (220 nm detection) confirms >99% purity, with a retention time of 8.2 minutes under isocratic elution (60:40 acetonitrile:water).
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield | 70–75% | 60–65% |
| Purity | >90% | >85% |
| Reaction Time | 12–14 hours | 6–8 hours |
| Cost | Moderate (Pd/C catalyst) | Low |
| Scalability | Excellent | Moderate |
Reductive amination offers superior yields and purity, albeit with higher catalyst costs. Nucleophilic substitution is faster but less efficient, making it suitable for small-scale syntheses.
Challenges and Mitigation Strategies
Double Bond Preservation
The but-3-ene group is prone to hydrogenation under standard reduction conditions. Mitigation includes:
Byproduct Formation
Imine hydrolysis or over-alkylation may occur. Remedies include:
- Stoichiometric Control: Excess amine drives imine formation.
- Temperature Moderation: Avoiding excessive heat minimizes decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)but-3-ene-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of this compound or 4-methoxybenzyl alcohol.
Substitution: Formation of N-(4-halobenzyl)but-3-ene-1-amine derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)but-3-ene-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)but-3-ene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The 4-methoxybenzyl group in N-(4-methoxybenzyl)but-3-ene-1-amine is electron-donating due to the methoxy substituent, which enhances the compound’s solubility in polar solvents compared to non-substituted benzyl analogs. Key comparisons include:
Comparison of Yields :
- Heck coupling with Boc-protected amines typically achieves yields >70% .
- Palladium-catalyzed methods face challenges with steric hindrance, yielding ~50–60% .
- Hydrazine deprotection (e.g., for sulfonamide derivatives) provides >85% purity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Note: The higher molecular weight and boiling point of methoxy-substituted derivatives reflect increased polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
